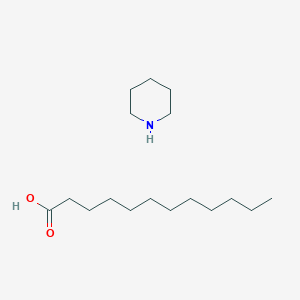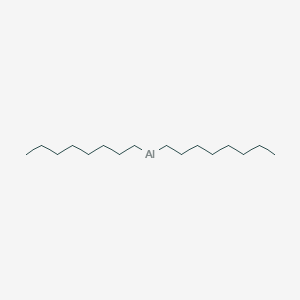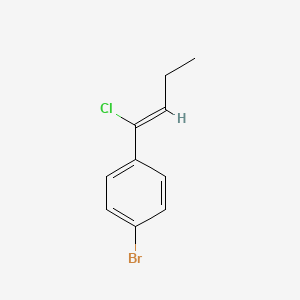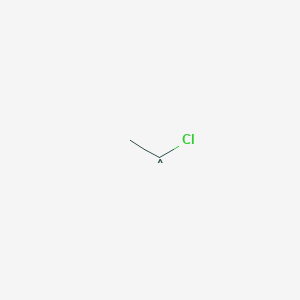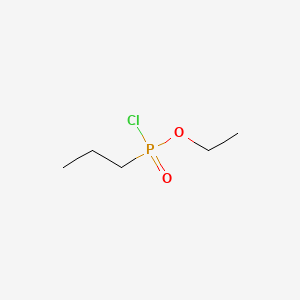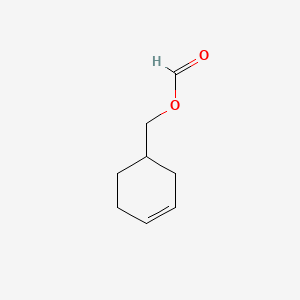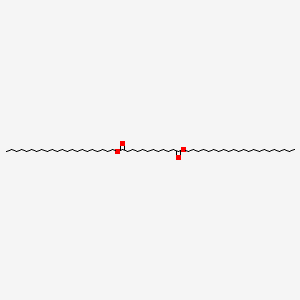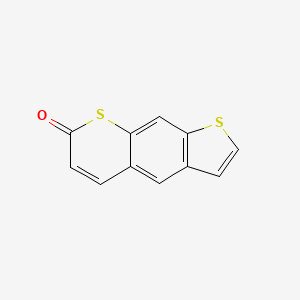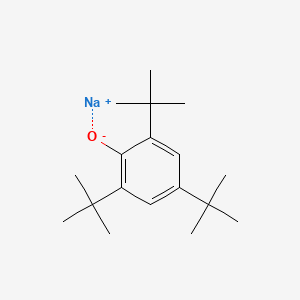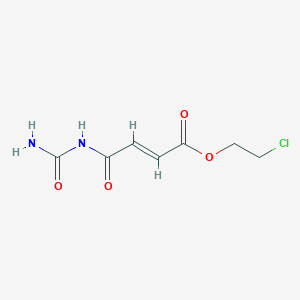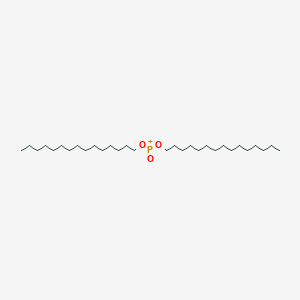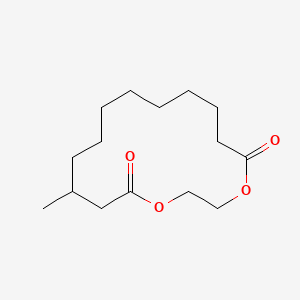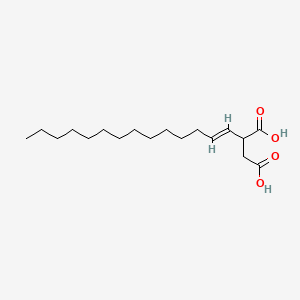
Tetradec-1-enylsuccinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradec-1-enylsuccinic acid can be synthesized through the reaction of maleic anhydride with tetradec-1-ene. The reaction typically involves heating the reactants in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the alkene to the anhydride. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a solvent like toluene to dissolve the reactants and control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and solvents is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradec-1-enylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the tetradec-1-enyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the succinic acid moiety can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the double bond.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted succinic acids.
Wissenschaftliche Forschungsanwendungen
Tetradec-1-enylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of succinic acid derivatives on biological systems.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetradec-1-enylsuccinic acid involves its interaction with various molecular targets. The double bond in the tetradec-1-enyl group allows it to participate in addition reactions, while the carboxylic acid groups can form hydrogen bonds with other molecules. These interactions can affect the structure and function of biological molecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octadec-1-enylsuccinic acid
- Dodec-1-enylsuccinic acid
- Hexadec-1-enylsuccinic acid
Uniqueness
Tetradec-1-enylsuccinic acid is unique due to its specific chain length and the presence of a double bond, which confer distinct chemical properties. Compared to other similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
76386-13-5 |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[(E)-tetradec-1-enyl]butanedioic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20/h13-14,16H,2-12,15H2,1H3,(H,19,20)(H,21,22)/b14-13+ |
InChI-Schlüssel |
PFBBCIYIKJWDIN-BUHFOSPRSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


